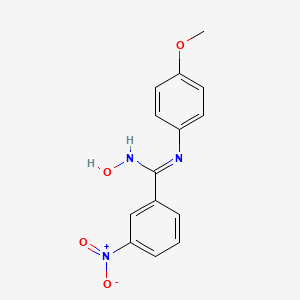
(Z)-N'-hydroxy-N-(4-methoxyphenyl)-3-nitrobenzene-1-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N’-hydroxy-N-(4-methoxyphenyl)-3-nitrobenzene-1-carboximidamide is an organic compound with a complex structure that includes a nitro group, a methoxyphenyl group, and a hydroxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-N-(4-methoxyphenyl)-3-nitrobenzene-1-carboximidamide typically involves the reaction of p-nitrobenzaldehyde with p-methoxyaniline under acidic conditions to form an intermediate Schiff base. This intermediate is then subjected to reduction and subsequent hydroxylation to yield the final product. The reaction conditions often include the use of solvents like ethanol and catalysts such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
化学反応の分析
Types of Reactions
(Z)-N’-hydroxy-N-(4-methoxyphenyl)-3-nitrobenzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of nitro derivatives with additional oxygen functionalities.
Reduction: Formation of corresponding amine derivatives.
Substitution: Formation of substituted methoxy derivatives.
科学的研究の応用
Chemistry
In chemistry, (Z)-N’-hydroxy-N-(4-methoxyphenyl)-3-nitrobenzene-1-carboximidamide is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a ligand in coordination chemistry .
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its structural features allow it to interact with specific enzymes, making it a candidate for drug development .
Medicine
In medicine, the compound’s potential therapeutic effects are explored, particularly its ability to inhibit certain biological pathways. This makes it a potential candidate for the development of new pharmaceuticals .
Industry
In the industrial sector, (Z)-N’-hydroxy-N-(4-methoxyphenyl)-3-nitrobenzene-1-carboximidamide is used in the manufacture of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various industrial applications .
作用機序
The mechanism of action of (Z)-N’-hydroxy-N-(4-methoxyphenyl)-3-nitrobenzene-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxy and nitro groups allow it to form hydrogen bonds and other interactions with these targets, thereby modulating their activity. This can lead to inhibition or activation of specific biological pathways, depending on the context .
類似化合物との比較
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 4-Methoxyphenyl grafted onto graphene quantum dots .
Uniqueness
(Z)-N’-hydroxy-N-(4-methoxyphenyl)-3-nitrobenzene-1-carboximidamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a hydroxy group allows for diverse chemical transformations and interactions with biological targets, setting it apart from similar compounds .
特性
IUPAC Name |
N-hydroxy-N'-(4-methoxyphenyl)-3-nitrobenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-21-13-7-5-11(6-8-13)15-14(16-18)10-3-2-4-12(9-10)17(19)20/h2-9,18H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSNGUJMPCHUJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C(C2=CC(=CC=C2)[N+](=O)[O-])NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














